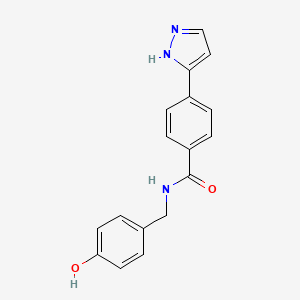

![molecular formula C16H13ClN2O3S B5559585 methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

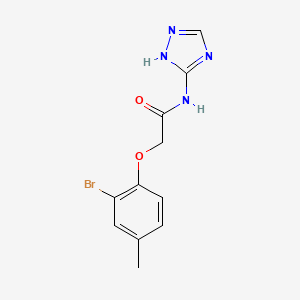

Methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate is a compound of interest due to its potential as a precursor in the synthesis of various Schiff base derivatives and other organic compounds. Its structural elements, such as the chlorobenzoyl group and the benzoate ester, are key to its reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves several key steps, including condensation reactions, esterification, and chlorination. For example, the preparation of methyl 4-(4-aminostyryl) benzoate, a potential precursor for Schiff base derivatives, was characterized by methods such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis (Mohamad, Hassan, & Yusoff, 2017). Similar synthetic routes and characterization techniques are likely applicable to the synthesis of methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray diffraction. For instance, spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate provided insights into vibrational frequencies, geometric parameters, and molecular orbitals (Koca et al., 2014). These methods can be adapted to analyze the molecular structure of methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate.

Chemical Reactions and Properties

Methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate can undergo various chemical reactions, including hydrogenation, halogenation, and nucleophilic substitution, depending on the functional groups present. For example, the synthesis and properties of chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, highlighting the reactivity of similar benzoate esters under chlorination conditions (Stelt, Suurmond, & Nauta, 1956).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. Studies on similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydropyrimidinyl)methyl]-5, 5- dimethylhexahydropyrimidinyl}-1- diazenyl) benzoate, have revealed details about crystal packing and conformations (Moser, Bertolasi, & Vaughan, 2005).

Wissenschaftliche Forschungsanwendungen

Enhancing NMDAR-Mediated Neurotransmission

- Sodium benzoate, a D-amino acid oxidase inhibitor, has been studied for its potential to enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This approach is considered novel for treating schizophrenia by raising the levels of D-amino acids, thus blocking their metabolism and enhancing NMDA function. Clinical trials have shown that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Cognitive Function in Alzheimer's Disease

- A study on the efficacy and safety of sodium benzoate for treating amnestic mild cognitive impairment and mild Alzheimer's disease (AD) found that sodium benzoate substantially improved cognitive and overall functions in patients with early-phase AD. These findings indicate the potential of D-amino acid oxidase inhibition as a novel approach for early dementing processes (Lin et al., 2014).

Treatment of Schizophrenia

- In another study, sodium benzoate added to clozapine for treating schizophrenia patients who had poor responses to clozapine alone showed that both doses of sodium benzoate produced better improvement than placebo in negative symptoms. This suggests sodium benzoate adjuvant therapy could be beneficial for patients with clozapine-resistant schizophrenia (Lin et al., 2017).

Effects on Perceived Stress and Cognitive Function

- Sodium benzoate treatment showed improvement in perceived stress and cognitive function among patients with late-life depression, highlighting its potential for addressing cognitive decline and perceived stress in this population (Lin et al., 2022).

Metabolic Profiles in Cancer Patients

- Research on dietary interventions with freeze-dried black raspberries in colorectal cancer patients showed BRB-mediated metabolite changes, including increased levels of benzoate species, suggesting beneficial effects through the regulation of multiple metabolites (Pan et al., 2015).

Eigenschaften

IUPAC Name |

methyl 4-[(4-chlorobenzoyl)carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJIHLYPIGGSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-(4-chlorobenzoyl)thioureido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

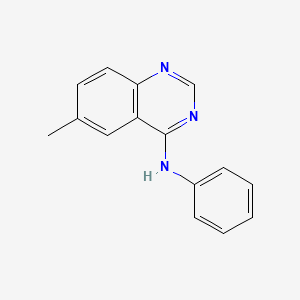

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

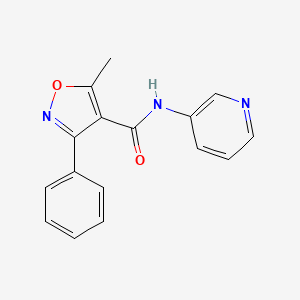

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

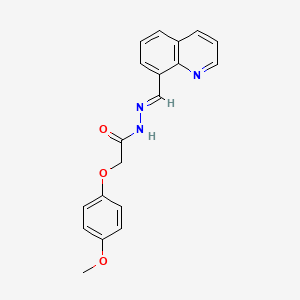

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)